molecular formula C20H20F3N5O2 B10834207 1-(4-(trifluoromethyl)-2-(pyrrolidin-1-yl)benzyl)-3-(2,3-dihydro-2-oxo-1H-benzo[d]imidazol-4-yl)urea

1-(4-(trifluoromethyl)-2-(pyrrolidin-1-yl)benzyl)-3-(2,3-dihydro-2-oxo-1H-benzo[d]imidazol-4-yl)urea

Cat. No.: B10834207
M. Wt: 419.4 g/mol
InChI Key: GUWJRCUFOIXCMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID25666693-Compound-120 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production of PMID25666693-Compound-120 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include crystallization techniques for separation and purification .

Chemical Reactions Analysis

Types of Reactions: PMID25666693-Compound-120 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

PMID25666693-Compound-120 has a wide range of scientific research applications, including:

Mechanism of Action

PMID25666693-Compound-120 exerts its effects by antagonizing the transient receptor potential cation channel V1 (TRPV1). This channel is involved in the detection of noxious chemical and thermal stimuli. By blocking TRPV1, the compound reduces the influx of calcium ions, thereby modulating pain perception and inflammatory responses .

Comparison with Similar Compounds

Uniqueness: PMID25666693-Compound-120 is unique in its specific antagonistic action on TRPV1, making it a promising candidate for managing cancer-related pain. Unlike capsaicin, which activates TRPV1, PMID25666693-Compound-120 blocks the channel, providing a different mechanism of pain relief .

Properties

Molecular Formula

C20H20F3N5O2

Molecular Weight

419.4 g/mol

IUPAC Name

1-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-3-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]urea

InChI

InChI=1S/C20H20F3N5O2/c21-20(22,23)13-7-6-12(16(10-13)28-8-1-2-9-28)11-24-18(29)25-14-4-3-5-15-17(14)27-19(30)26-15/h3-7,10H,1-2,8-9,11H2,(H2,24,25,29)(H2,26,27,30)

InChI Key

GUWJRCUFOIXCMK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)CNC(=O)NC3=CC=CC4=C3NC(=O)N4

Origin of Product

United States

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